Ethyl ethyl(1-hydroxyethyl)phosphinate
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Overview
Description
Ethyl ethyl(1-hydroxyethyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates Phosphinates are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ethyl(1-hydroxyethyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of ethyl phosphinate with alkenes or alkynes under thermal radical conditions with azobisisobutyronitrile (AIBN) as the initiator . Another method includes the palladium-catalyzed arylation of ethyl benzyloxymethylphosphinate with aryl halides, followed by hydrogenolysis and hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and radical addition reactions are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl ethyl(1-hydroxyethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl ethyl(1-hydroxyethyl)phosphinate has several scientific research applications:
Mechanism of Action
The mechanism by which ethyl ethyl(1-hydroxyethyl)phosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of proteolytic enzymes by binding to the active site and interfering with the enzyme’s catalytic activity . This interaction can disrupt biological pathways and inhibit the function of specific proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl phosphinate
- Ethyl benzyloxymethylphosphinate
- Ethyl bis(bromomethyl)phosphinate
Uniqueness
Ethyl ethyl(1-hydroxyethyl)phosphinate is unique due to its specific structure, which includes a hydroxyethyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
57483-34-8 |
---|---|
Molecular Formula |
C6H15O3P |
Molecular Weight |
166.16 g/mol |
IUPAC Name |
1-[ethoxy(ethyl)phosphoryl]ethanol |
InChI |
InChI=1S/C6H15O3P/c1-4-9-10(8,5-2)6(3)7/h6-7H,4-5H2,1-3H3 |
InChI Key |
NBSYKLCQIVZEAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)C(C)O |
Origin of Product |
United States |
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